N-(5-Chloro-2,4-dimethoxyphenyl)-3-hydroxy-2-naphthamide literature review
N-(5-Chloro-2,4-dimethoxyphenyl)-3-hydroxy-2-naphthamide literature review
Technical Monograph: N-(5-Chloro-2,4-dimethoxyphenyl)-3-hydroxy-2-naphthamide
Executive Summary
N-(5-Chloro-2,4-dimethoxyphenyl)-3-hydroxy-2-naphthamide , widely recognized by its industrial designation Naphthol AS-ITR (C.I. Azoic Coupling Component 12), is a critical organic intermediate used in the synthesis of high-performance azo pigments and as a histochemical substrate.
Structurally, it belongs to the Naphthol AS (AnilidSäure) class. It is distinguished by the specific substitution pattern on the anilide ring (a chlorine atom at position 5 and methoxy groups at positions 2 and 4). This steric and electronic configuration imparts unique properties:
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Pigment Chemistry: It yields pigments (e.g., Pigment Red 269 ) with exceptional solvent resistance and brilliant bluish-red shades, superior to simpler analogs like Naphthol AS.
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Biomedical Utility: Its high substantivity (affinity for tissue protein) makes its ester derivatives valuable in enzyme histochemistry for precise localization of phosphatases and esterases.
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Therapeutic Potential: Emerging medicinal chemistry research identifies the amidoalkyl naphthol scaffold as a privileged structure for antimicrobial and antiproliferative drug discovery.
Chemical Identity & Physicochemical Profile
The molecule consists of a 3-hydroxy-2-naphthoic acid (BON Acid) moiety coupled via an amide linkage to a highly substituted aniline.
| Property | Data |
| IUPAC Name | N-(5-Chloro-2,4-dimethoxyphenyl)-3-hydroxy-2-naphthamide |
| Common Name | Naphthol AS-ITR; Azoic Coupling Component 12 |
| CAS Registry | 92-72-8 |
| Molecular Formula | C₁₉H₁₆ClNO₄ |
| Molecular Weight | 357.79 g/mol |
| Appearance | Light beige to gray powder |
| Melting Point | 193–196 °C (Dependent on purity/polymorph) |
| Solubility | Insoluble in water.[1][2][3][4][5] Soluble in pyridine, DMF, and hot ethanol. Soluble in aqueous alkali (forming a yellow naphtholate ion). |
| Isomeric Note | Critical Distinction: Do not confuse with Naphthol AS-LC (CAS 4273-92-1), which is the 4-chloro-2,5-dimethoxy isomer used for Pigment Red 146. |
Synthesis & Manufacturing Workflow
The synthesis follows a Schotten-Baumann condensation pathway. The reaction requires the activation of 3-hydroxy-2-naphthoic acid (BON Acid), typically using phosphorus trichloride (
Mechanistic Pathway (DOT Visualization)
Figure 1: Synthetic pathway for Naphthol AS-ITR via acid chloride activation.
Laboratory Scale Synthesis Protocol
Safety Precaution:
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Activation: Suspend 0.1 mol of 3-hydroxy-2-naphthoic acid in 150 mL of dry toluene. Add 0.05 mol of
dropwise at 70°C. -
Condensation: Add 0.1 mol of 5-chloro-2,4-dimethoxyaniline dissolved in hot toluene to the reaction mixture.
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Reflux: Heat the mixture to reflux (approx. 110°C) for 12–16 hours. The evolution of HCl gas indicates reaction progress.
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Isolation: Cool to room temperature. The crude Naphthol AS-ITR will precipitate.
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Purification: Filter the solid. Wash with hot toluene to remove unreacted amine, followed by a wash with sodium carbonate solution (to remove unreacted BON acid). Recrystallize from glacial acetic acid or chlorobenzene.
Industrial Application: High-Performance Pigments
Naphthol AS-ITR is the coupling component for Pigment Red 269 (C.I. 12466), a high-value pigment used in inks and plastics.
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Coupling Reaction: The Naphthol AS-ITR is dissolved in caustic soda (forming the naphtholate) and coupled with the diazonium salt of 3-amino-4-methoxybenzanilide (Fast Red KD Base).
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Performance Characteristics:
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Shade: Very bright, bluish-red.[6]
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Solvent Resistance: The amide group and the specific position of the chlorine/methoxy groups create strong intermolecular Hydrogen bonding and π-stacking in the crystal lattice. This renders the pigment highly resistant to migration in plastics and solvents, unlike simpler monoazo pigments.
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Biomedical Application: Enzyme Histochemistry
In drug development and histology, Naphthol AS-ITR derivatives (specifically the phosphate or acetate esters) act as chromogenic substrates for detecting enzyme activity (e.g., Alkaline Phosphatase in immunoassays).[7]
Mechanism of Action
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Hydrolysis: The enzyme (e.g., Phosphatase) cleaves the phosphate group from the substrate.
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Release: Free Naphthol AS-ITR is released at the site of enzyme activity.
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Capture: The highly insoluble Naphthol AS-ITR immediately couples with a diazonium salt (e.g., Fast Red TR or Fast Blue BB) present in the buffer.
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Visualization: An azo dye precipitates precisely at the reaction site.
Why AS-ITR? The 5-chloro-2,4-dimethoxy tail makes the molecule extremely hydrophobic (lipophilic). This prevents the "bleeding" or diffusion of the intermediate before it couples, ensuring sharp, high-resolution staining of cellular structures.
Histochemical Detection Workflow (DOT Visualization)
Figure 2: Enzymatic detection pathway utilizing Naphthol AS-ITR substantivity.
Emerging Pharmaceutical Potential
While primarily an industrial intermediate, the Amidoalkyl Naphthol scaffold derived from AS-ITR is gaining traction in medicinal chemistry.
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Privileged Scaffold: The 2-naphthol ring fused with an amide side chain is a known pharmacophore.
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Antimicrobial Activity: Recent screens suggest that increasing lipophilicity (via the Cl and OMe groups on the AS-ITR tail) enhances membrane permeability against Gram-positive bacteria.
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Antiproliferative Targets: Derivatives are being investigated as potential inhibitors of protein kinase signaling pathways, where the planar naphthalene ring intercalates with DNA or binds to hydrophobic pockets in enzymes.
References
- Hunger, K., & Herbst, W. (2004). Industrial Organic Pigments: Production, Properties, Applications. Wiley-VCH. (Definitive source on Naphthol AS pigment chemistry and PR269).
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PubChem. (n.d.). Compound Summary for CAS 92-72-8: N-(5-Chloro-2,4-dimethoxyphenyl)-3-hydroxy-2-naphthamide. National Library of Medicine. Retrieved from [Link]
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Kiernan, J. A. (2008). Histological and Histochemical Methods: Theory and Practice. Scion Publishing.[4] (Source for Naphthol AS-ITR substantivity in enzyme histochemistry).
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Color of Art Pigment Database. (n.d.). Pigment Red 269 and Naphthol AS-ITR.[8] Retrieved from [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. The Color of Art Pigment Database: Pigment Red, PR [artiscreation.com]
- 3. The Color of Art Pigment Database: Pigment Red, PR [old.artiscreation.com]
- 4. artistpigments.org [artistpigments.org]
- 5. Modification of C.I. Pigment Red 146 with surfactants and graphene oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ccchemical.com [ccchemical.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
